



# Application Notes: Fluorescent Labeling of Proteins using DBCO-NHCO-PEG13-NHS Ester

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Compound of Interest		
Compound Name:	DBCO-NHCO-PEG13-NHS ester	
Cat. No.:	B8104242	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DBCO-NHCO-PEG13-NHS** ester is a heterobifunctional crosslinker designed for the versatile and efficient fluorescent labeling of proteins. This reagent facilitates a two-step labeling strategy that combines the specificity of amine-reactive chemistry with the bioorthogonality of copper-free click chemistry. It features three key components:

- N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2]
- Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and specific
  covalent bond formation with azide-containing molecules through a Strain-Promoted AlkyneAzide Cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal,
  meaning it proceeds with high efficiency under biocompatible conditions without interfering
  with native cellular processes.[1][3]
- Polyethylene Glycol (PEG) Linker: The 13-unit PEG spacer is a long, hydrophilic chain that
  enhances the water solubility of the reagent and the resulting conjugate.[4][5] It also provides
  a flexible connection that minimizes steric hindrance between the protein and the fluorescent
  label, preserving protein structure and function.[4][6]



This two-step approach allows for the precise and modular attachment of a wide variety of azide-functionalized fluorescent dyes to proteins for applications in fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.

## **Mechanism of Action**

The fluorescent labeling of proteins using **DBCO-NHCO-PEG13-NHS ester** occurs in two sequential steps:

- Protein Modification with DBCO: The NHS ester group of the reagent reacts with primary amines on the protein surface (primarily lysine residues) under neutral to slightly basic conditions (pH 7-9) to form a stable amide linkage.[1][6] This step covalently attaches the DBCO moiety to the protein.
- Fluorescent Labeling via Click Chemistry: The DBCO-modified protein is then incubated with
  a fluorescent dye that has been functionalized with an azide group. The DBCO and azide
  groups undergo a rapid and specific SPAAC reaction to form a stable triazole linkage,
  resulting in the fluorescently labeled protein.[1][3] This reaction does not require a copper
  catalyst, which can be toxic to cells.[1]

## **Key Applications**

- Fluorescence Microscopy: Site-specific labeling of proteins for high-resolution imaging of cellular structures and processes.
- Flow Cytometry: Covalent labeling of cell surface or intracellular proteins for quantitative analysis of cell populations.
- Immunoassays: Preparation of fluorescently labeled antibodies and other proteins for use in various assay formats.
- Drug Delivery and Development: Attachment of fluorescent probes to antibody-drug conjugates (ADCs) and other protein-based therapeutics for tracking and biodistribution studies.[1]
- Biomolecule Immobilization: Functionalization of surfaces with proteins for the development of biosensors and microarrays.[1]



## **Data Presentation**

Table 1: Physicochemical Properties of DBCO-NHCO-PEG13-NHS Ester

Property	Value	Reference
Molecular Formula	C52H75N3O19 [7]	
Molecular Weight	1046.17 g/mol	[7]
Purity	>90%	[7]
Solubility	Soluble in DMSO, DMF	[1]
Storage	Store at -20°C, desiccated and protected from light.	[1][3]

Table 2: Recommended Reaction Conditions for Protein Labeling



Parameter	Recommended Range	Notes	Reference
Protein Modification (NHS Ester Reaction)			
Protein Concentration	0.5 - 5 mg/mL	Higher concentrations can improve reaction efficiency.	[8][9]
Molar Excess of DBCO-NHS Ester	10 to 40-fold over protein	Optimization may be required depending on the protein.	[10]
Reaction Buffer	Amine-free buffers (e.g., PBS, HEPES, Borate)	Avoid Tris and glycine buffers as they contain primary amines.	[8][9]
рН	7.0 - 9.0	The NHS ester reaction is most efficient at a slightly basic pH.	[6][11]
Incubation Temperature	Room temperature or 4°C	[8][12]	
Incubation Time	30 minutes to 2 hours at room temperature, or overnight at 4°C	Longer incubation times may be needed at lower temperatures.	[8][9][12]
Click Chemistry Reaction (SPAAC)			
Molar Excess of Azide-Fluorophore	1.5 to 3-fold over DBCO-protein	The optimal ratio may need to be determined empirically.	[8]
Incubation Temperature	4°C to 37°C	Higher temperatures can increase the reaction rate.	[8]



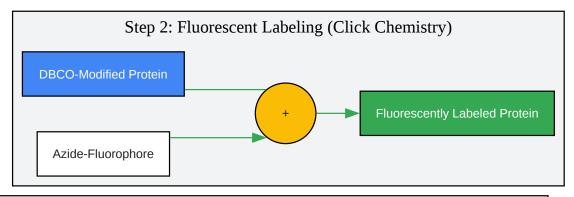
## Methodological & Application

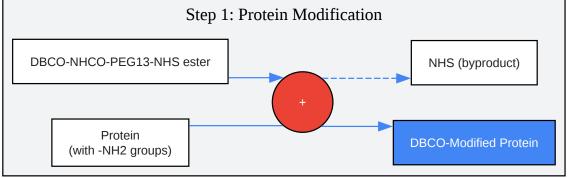
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Can be extended to
Incubation Time 4 to 12 hours improve labeling [8]
efficiency.

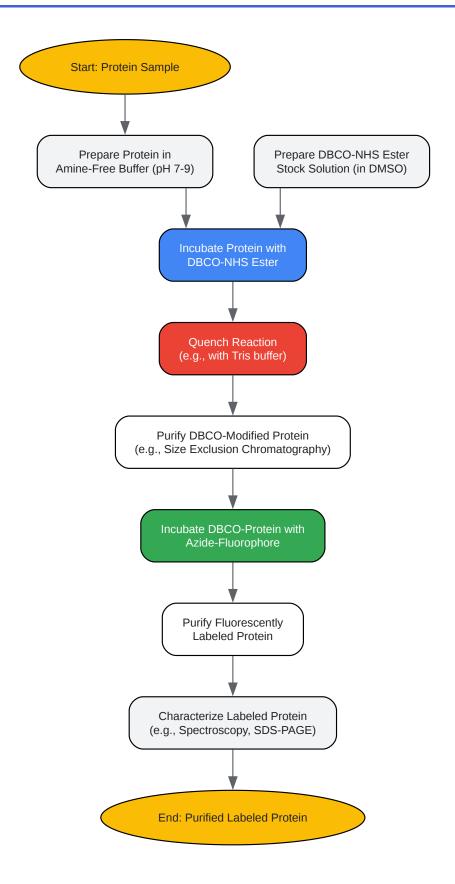
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